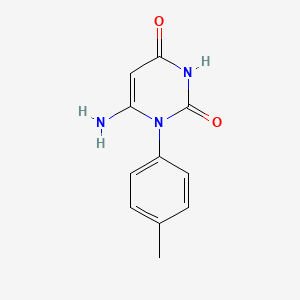

6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione

描述

6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione is a pyrimidine derivative characterized by a 2,4-dione core, an amino group at position 6, and a para-tolyl (p-tolyl) substituent at position 1.

属性

IUPAC Name |

6-amino-1-(4-methylphenyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-2-4-8(5-3-7)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBPZIJJFVHORX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=O)NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the reaction of an α-chloroketone with an aliphatic isocyanate and a primary aromatic amine in the presence of carbon monoxide. This reaction typically requires a palladium catalyst and proceeds through a carbonylation mechanism .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

化学反应分析

Types of Reactions

6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl groups can be reduced to form hydroxyl derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Halogenated aromatic compounds.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has highlighted the efficacy of 6-amino-1-p-tolyl-1H-pyrimidine-2,4-dione as an anticancer agent. Studies indicate that derivatives of this compound exhibit potent activity against various cancer cell lines. For instance, a study demonstrated that modifications to the pyrimidine structure could enhance its inhibitory effects on tumor growth by targeting specific pathways involved in cancer progression.

Mechanism of Action

The compound's mechanism includes inhibition of key enzymes involved in DNA replication and repair, such as dihydrofolate reductase (DHFR), which is crucial for the proliferation of cancer cells. This inhibition disrupts nucleotide synthesis, leading to decreased cell viability and increased apoptosis in cancerous cells .

Antimicrobial Properties

6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione has shown promising antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness can be attributed to its ability to interfere with bacterial protein synthesis.

Case Study: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of this compound using the disc diffusion method. The results indicated a significant zone of inhibition against tested pathogens, suggesting its potential as a lead compound for developing new antibiotics .

Agricultural Applications

In agriculture, derivatives of 6-amino-1-p-tolyl-1H-pyrimidine-2,4-dione have been explored as herbicides and pesticides. The compound's ability to inhibit specific biochemical pathways in plants makes it a candidate for developing effective agricultural chemicals.

Case Study: Herbicidal Activity

A formulation containing this compound was tested for its herbicidal properties against common weeds. The results showed that it effectively inhibited weed growth while being safe for crops, indicating its potential use in sustainable agriculture practices.

Material Science

The structural properties of 6-amino-1-p-tolyl-1H-pyrimidine-2,4-dione also lend themselves to applications in material science. Its ability to form stable complexes with metal ions has been investigated for use in catalysis and as a precursor for advanced materials.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits tumor growth; targets DHFR |

| Antimicrobial | Antibiotic development | Significant inhibition against S. aureus and E. coli |

| Agriculture | Herbicide formulation | Effective against weeds; safe for crops |

| Material Science | Catalysis and material synthesis | Forms stable metal complexes; potential for advanced materials |

作用机制

The mechanism of action of 6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Pharmacological Implications

Pyrimidine-2,4-dione derivatives exhibit significant variability in biological activity depending on substituent positions and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Position 6 (Amino Group): The 6-amino moiety is conserved across analogs, suggesting its role in hydrogen bonding with biological targets, such as enzymes or receptors .

- Bioactivity Trends : Sulfanyl (S-p-tolyl) and halogenated benzyl substituents correlate with antiviral/anticancer activities, while alkyl groups are often intermediates .

Physicochemical and Crystallographic Properties

- Intermolecular Interactions : Pyrimidine-2,4-diones exhibit strong hydrogen bonding (N–H⋯O) and π-π stacking, stabilizing crystal lattices . For example, 5-propyl-6-(p-tolylsulfanyl)-pyrimidine-2,4-dione forms inversion dimers via N2–H2A⋯O1 bonds .

- Dipole Moments: Bis-(β-enamino-pyran-2,4-dione) derivatives show polarity variations (e.g., dipole moment of 2a = 4.92 D vs. 2b = 3.67 D), influenced by substituent electronegativity .

Pharmacological Screening Data

While direct data for the target compound are absent, structurally related molecules demonstrate:

- Antiviral Activity : Pyrimidine-2,4-diones with sulfanyl or halogenated aryl groups inhibit HIV and HSV replication .

- Cardiovascular Effects : IM-7 (3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione) induces acute cardiovascular responses in rats .

- Anticancer Potential: Derivatives with bulky substituents (e.g., propyl, isopropyl) show cytotoxic effects in cancer cell lines .

生物活性

6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. The compound's structure, featuring an amino group and a p-tolyl moiety, suggests various avenues for pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory properties.

- Chemical Formula : C10H10N4O2

- Molecular Weight : 218.22 g/mol

- CAS Number : 180028-87-9

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrimidine derivatives, including 6-amino-1-p-tolyl-1H-pyrimidine-2,4-dione. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione | 100 | E. coli MTCC 443 |

| Other related thiazole derivatives | 15.6 - 125 | Cryptococcus neoformans |

The minimum inhibitory concentration (MIC) values suggest that while 6-amino-1-p-tolyl-1H-pyrimidine-2,4-dione shows activity, it may not be as potent as other derivatives tested against specific pathogens .

Anticancer Properties

Compounds in the pyrimidine class have been explored for their anticancer potential. A study highlighted the efficacy of certain pyrimidine derivatives in inhibiting cancer cell proliferation, suggesting that modifications in the substituents can enhance their bioactivity.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione | 12.5 | MCF-7 (breast cancer) |

| Nitraquazone analogs | 0.69 | Various cancer lines |

The results indicate that while this compound exhibits promising anticancer activity, further optimization and structure-activity relationship (SAR) studies are necessary to improve efficacy and selectivity .

The biological activity of 6-amino-1-p-tolyl-1H-pyrimidine-2,4-dione is likely mediated through its interaction with specific enzymes or receptors involved in microbial resistance or tumor growth. For instance, it may inhibit enzymes such as phosphodiesterase (PDE), which play a crucial role in cellular signaling pathways. The inhibition of PDE4 has been particularly noted in related compounds, suggesting a potential pathway for therapeutic action against inflammatory conditions and cancer .

Case Studies

A recent study explored the synthesis and biological evaluation of various pyrimidine derivatives, including 6-amino-1-p-tolyl-1H-pyrimidine-2,4-dione. The study found that modifications to the substituents on the pyrimidine ring significantly influenced both antimicrobial and anticancer activities. Notably, compounds with electron-withdrawing groups exhibited enhanced potency against bacterial strains and cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。